Einecs 280-735-3
Description
Significance of Benzothiazole (B30560) Core Structures in Contemporary Chemical Synthesis
Benzothiazoles are bicyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. rjpbcs.com The thiazole ring itself is a five-membered ring containing both sulfur and nitrogen atoms. rjpbcs.com This structural arrangement, particularly in 2-aminobenzothiazole (B30445) derivatives, confers a high degree of reactivity, making them valuable building blocks in organic synthesis. rjpbcs.com
The utility of the benzothiazole core lies in its capacity to act as a versatile precursor for a wide range of more complex molecules. The amino group at the 2-position and the endocyclic nitrogen are suitably positioned to react with electrophilic agents, facilitating the creation of various fused heterocyclic systems. rjpbcs.com This reactivity has established 2-aminobenzothiazoles as crucial intermediates in the synthesis of specialized organic compounds, including valuable azo dyestuffs. google.comgoogle.comncats.io
Evolution of Research Approaches to Substituted Aminobenzothiazoles
Research into substituted aminobenzothiazoles has evolved significantly over the decades. Initial investigations dating back to the 1950s explored the broad biological activities of 2-aminobenzothiazoles, identifying them as potential central muscle relaxants that interact with glutamate (B1630785) neurotransmission. rjpbcs.com
Contemporary research has shifted towards a more targeted and mechanistic approach. Instead of general screening, current studies often focus on designing and synthesizing specific aminobenzothiazole derivatives to interact with well-defined biological targets. A prominent example is the development of derivatives as potent and selective enzyme inhibitors. nih.govresearchgate.net This evolution reflects a broader trend in medicinal chemistry, moving from phenomenological observations to rational drug design based on detailed molecular understanding.
Scope of 2-Amino-6-nitrobenzothiazole (B160904) Derivatives in Mechanistic and Methodological Studies
2-Amino-6-nitrobenzothiazole, the foundational component of EINECS 280-735-3, serves as a key substrate in numerous methodological and mechanistic investigations.
From a methodological standpoint, its derivatives are central to the synthesis of diverse chemical entities. For instance, it readily undergoes condensation with various aromatic aldehydes to form Schiff bases, a fundamental reaction in synthetic chemistry. rjpbcs.com It is also a primary amine source for diazotization reactions, a critical step in the production of azo dyes. google.comncats.io Furthermore, its structure is used as a foundational block for creating advanced materials, such as push-pull nonlinear optical chromophores. ncats.iochemicalbook.com
Synthesis of a Schiff Base from 2-Amino-6-nitrobenzothiazole
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 2-amino-6-nitrobenzothiazole (0.01 mol) | Benzaldehyde (B42025) (0.015 mol) | Ethanol (B145695) (40 ml) | Glacial Acetic Acid (4-5 drops) | Reflux for 8-10 hrs | N-benzylidene-6-nitro[d]thiazol-2-amine | 64% |
Data sourced from a study on the synthesis of Schiff base derivatives. rjpbcs.com
In mechanistic studies, derivatives of 2-amino-6-nitrobenzothiazole have been instrumental. A significant area of research involves their role as monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net Scientists have synthesized series of 2-amino-6-nitrobenzothiazole-derived hydrazones and evaluated their inhibitory activity against MAO-A and MAO-B isoforms. nih.govresearchgate.net These studies delve into the molecular interactions governing enzyme inhibition.
Kinetic analyses have revealed that specific derivatives act as competitive and reversible inhibitors of the MAO enzymes. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to understand how different structural modifications affect the potency and selectivity of these inhibitors. nih.govresearchgate.net Furthermore, molecular modeling and binding pose analysis have provided insights into the specific interactions, such as π-π stacking and hydrogen bonding, that stabilize the inhibitor-enzyme complex. nih.gov This detailed mechanistic work is crucial for the rational design of new therapeutic agents.
Inhibitory Activity of 2-Amino-6-nitrobenzothiazole Hydrazone Derivatives against MAO Enzymes
| Compound | Target Enzyme | IC₅₀ Value | Inhibition Type |
|---|---|---|---|
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | Competitive, Reversible |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | Competitive, Reversible |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. nih.gov
Physicochemical and Spectral Data for 2-Amino-6-nitrobenzothiazole
| Property | Value |
|---|---|
| Appearance | Yellow crystalline powder |
| Melting Point | 248-252 °C |
| FT-IR (KBr, cm⁻¹) | |
| N-H stretch | 3315 |
| C-H aromatic | 3012 |
| NO₂ stretch | 1580, 1476 |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | |
| NH₂ | 5.44 (s, 2H) |
| Ar-H | 7.4-7.5 (d, 2H) |
| Ar-H | 7.71 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 |
Data compiled from various chemical analysis sources. google.comgoogle.comchemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-nitro-1,3-benzothiazol-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N3O2S.H2O4S/c2*8-7-9-5-2-1-4(10(11)12)3-6(5)13-7;1-5(2,3)4/h2*1-3H,(H2,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXPBVSIJFQLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N.C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003814 | |
| Record name | Sulfuric acid--6-nitro-1,3-benzothiazol-2(3H)-imine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-49-9 | |
| Record name | Bis(6-nitrobenzothiazol-2-amine) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--6-nitro-1,3-benzothiazol-2(3H)-imine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(6-nitrobenzothiazol-2-amine) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Classical and Contemporary Synthetic Routes to 2-Amino-6-nitrobenzothiazole (B160904)
The introduction of a nitro group onto the 2-aminobenzothiazole (B30445) scaffold is a critical step that has been approached in several ways.
Direct nitration of 2-aminobenzothiazole is known to produce a mixture of isomers, with the desired 6-nitro compound forming in low yields, approximately 20%. google.com To achieve higher selectivity, a common strategy involves the acylation of the amino group before the nitration step. google.com This protective measure directs the nitration primarily to the 6-position of the benzothiazole (B30560) ring.
One established method involves reacting 2-acetylaminobenzothiazole with a mixture of nitric acid and sulfuric acid at temperatures between 0°C and 50°C. google.com Following nitration, the acetyl group is removed by hydrolysis to yield 2-amino-6-nitrobenzothiazole. google.com An alternative one-step synthesis involves the cyclization and nitration of phenyl thiourea (B124793) in concentrated sulfuric acid, which can produce yields of over 96%.
Another approach utilizes p-nitroaniline, which reacts with sodium thiocyanate (B1210189) to form p-nitrophenyl thiourea, followed by a reaction with sulfur chloride to derive the final product.
Table 1: Comparison of Synthetic Routes to 2-Amino-6-nitrobenzothiazole
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid | High selectivity for 6-nitro isomer | google.com |
| Phenyl thiourea | Concentrated sulfuric acid, Fuming nitric acid, Bromine | >96% |
The primary strategy for achieving regioselective nitration at the 6-position of 2-aminobenzothiazole is the use of a protecting group on the amino function. Acylation, for instance with acetic anhydride to form 2-acetylaminobenzothiazole, effectively directs the incoming nitro group to the desired position. google.com This is a crucial technique as the unprotected amino group can direct nitration to other positions on the benzene (B151609) ring, leading to a mixture of isomers. The subsequent deprotection via hydrolysis regenerates the amino group, providing the desired 2-amino-6-nitrobenzothiazole with high purity.
Derivatization Techniques for Substituted Aminobenzothiazoles
2-Amino-6-nitrobenzothiazole serves as a versatile building block for the synthesis of more complex molecules, particularly Schiff base ligands.
Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or ketone. scispace.com In the case of 2-amino-6-nitrobenzothiazole, the amino group readily reacts with various aromatic aldehydes to form the corresponding Schiff base ligands. These compounds are of interest due to their potential applications in coordination chemistry and materials science.
The conventional method for synthesizing Schiff bases from 2-amino-6-nitrobenzothiazole involves the condensation reaction with an aromatic aldehyde in a suitable solvent, often with a catalytic amount of acid. For example, the reaction of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde (B1329479) in ethanol (B145695), refluxed for several hours, yields the corresponding Schiff base. scispace.comresearchgate.net Similarly, reaction with benzaldehyde (B42025) in ethanol with a few drops of glacial acetic acid, followed by refluxing for 8-10 hours, also produces the desired Schiff base.
Microwave-assisted organic synthesis (MAOS) has emerged as a more efficient and environmentally friendly alternative to conventional heating methods. scispace.comresearchgate.net This technique significantly reduces reaction times and can lead to higher yields. scispace.com
For the synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde, a mixture of the reactants in ethanol with a small amount of glacial acetic acid is irradiated in a microwave oven. scispace.comresearchgate.net This method dramatically shortens the reaction time from hours to minutes and improves the yield significantly compared to the conventional reflux method. scispace.comresearchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Schiff Base from 2-Amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional (Reflux) | 2 hours | 38% | scispace.comresearchgate.net |
Formation of Hydrazone Derivatives from 2-Amino-6-nitrobenzothiazole
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are typically formed through the reaction of aldehydes or ketones with hydrazine. In the context of 2-amino-6-nitrobenzothiazole, hydrazone derivatives are synthesized by introducing a hydrazide moiety to the primary amino group, which can then be condensed with various carbonyl compounds.
A series of 2-amino-6-nitrobenzothiazole-derived hydrazones have been synthesized and studied for their potential as monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net The synthesis generally involves a multi-step process beginning with the reaction of 2-amino-6-nitrobenzothiazole with an appropriate linker containing a hydrazide group. This intermediate is then reacted with a selection of aldehydes or ketones to yield the final hydrazone derivatives. nih.gov These compounds have demonstrated inhibitory activities against both MAO-A and MAO-B isoforms, with some showing high potency and selectivity for MAO-B. nih.govresearchgate.net
Kinetic studies on selected potent compounds revealed a competitive and reversible type of inhibition for both MAO-A and MAO-B. nih.gov Structure-activity relationship (SAR) analyses have highlighted the importance of specific structural features for the observed inhibitory potency. nih.gov
Table 1: Examples of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones and their MAO Inhibitory Activity nih.govresearchgate.net
| Compound Name | Target | IC₅₀ Value | Selectivity Index (SI) for MAO-B |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | - |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | 766.67 |
Preparation of Tetrazine Derivatives Incorporating Benzothiazole Moieties
Tetrazines are heterocyclic compounds that have gained significant attention in bioorthogonal chemistry due to their rapid reaction kinetics. rsc.org The incorporation of a benzothiazole scaffold into tetrazine structures can be achieved through derivatization strategies, although the direct synthesis is often limited by the availability of starting materials. rsc.org A key reaction pathway to link benzothiazole moieties to other aromatic systems, which can be a precursor step for more complex heterocycles like tetrazines, involves diazotization and coupling reactions.
Diazotization is a process in which a primary aromatic amine reacts with nitrous acid to form a diazonium salt. pharmdguru.comslideshare.net This diazonium salt is a reactive intermediate that can then undergo a coupling reaction with an activated aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. slideshare.netresearchgate.net This electrophilic aromatic substitution reaction joins the two aromatic rings via an azo group (-N=N-). slideshare.net
For 2-amino-6-nitrobenzothiazole, the primary amino group can be diazotized using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt of 2-amino-6-nitrobenzothiazole is then coupled with various aromatic or heterocyclic components. researchgate.netnih.gov This methodology is fundamental in the synthesis of a wide range of azo dyes where the benzothiazole unit is a key chromophoric component. google.com The specific properties of the resulting azo compounds are influenced by the nature of the coupling component. researchgate.net
For example, the diazonium salt of 2-aminobenzothiazole has been reacted with salicylic (B10762653) aldehyde to form an azoaldehyde (B1193976) derivative of benzothiazole. nih.gov This product can then undergo further cyclization and condensation reactions to produce more complex heterocyclic structures. nih.gov
Metal Chelation and Coordination Compound Synthesis
Substituted benzothiazoles, including 2-amino-6-nitrobenzothiazole, are effective metal-complexing agents. jocpr.comresearchgate.net The presence of nitrogen and sulfur atoms in the benzothiazole ring system provides potential coordination sites for metal ions. jocpr.com The process of chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure. mdpi.com
2-Amino-6-nitrobenzothiazole and its derivatives readily form coordination complexes with a variety of transition metals. jocpr.comresearchgate.net The synthesis of these complexes typically involves reacting the benzothiazole-based ligand with a metal salt in a suitable solvent. jocpr.comcore.ac.uk
A series of coordination complexes have been prepared using a ligand derived from 2-amino-6-nitrobenzothiazole (specifically, 2-amino acetate, 6-nitro benzothiazole) with transition metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). jocpr.comresearchgate.net Characterization of these complexes using techniques like elemental analysis, infrared spectroscopy, and magnetic susceptibility measurements has been performed to determine their structure and geometry. jocpr.com
Infrared spectroscopy studies show shifts in the characteristic bands of the ligand upon complexation, indicating coordination with the metal ion. For instance, in the complexation of 2-amino acetate, 6-nitro benzothiazole, the stretching frequencies of the C=O and C-O groups of the carboxylate shift to a lower frequency region, confirming their involvement in bonding. jocpr.com Based on spectral and magnetic data, different geometries have been proposed for these complexes. For example, a square planar geometry was suggested for the Cu(II) complex, while tetrahedral geometries were proposed for the Ni(II), Zn(II), Cd(II), and Sn(II) complexes. jocpr.comresearchgate.net
Table 2: Proposed Geometries of Metal Complexes with a 2-Amino-6-nitrobenzothiazole Derivative jocpr.comresearchgate.net
| Metal Ion | Proposed Geometry |
| Cu(II) | Square Planar |
| Ni(II) | Tetrahedral |
| Zn(II) | Tetrahedral |
| Cd(II) | Tetrahedral |
| Sn(II) | Tetrahedral |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques provide detailed insights into the molecular structure by analyzing the interaction of the compound with electromagnetic radiation or by measuring its mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-Nitro-1,3-benzothiazol-2-amine typically exhibits signals corresponding to the aromatic protons and the amine group. Aromatic protons (Ar-H) are observed as multiple signals within the range of δ 7.15–8.50 ppm researchgate.netrjpbcs.comnih.govmdpi.comijrpc.comiosrjournals.orgtandfonline.comsphinxsai.comacs.org. The amine (-NH₂) protons are expected to appear as a singlet, with reported signals around δ 5.44 ppm in related compounds echemi.com or in the range of δ 3.0–5.0 ppm depending on the solvent and experimental conditions ijrpc.comsphinxsai.com.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The aromatic carbons of the benzothiazole (B30560) ring system and the substituted positions are typically observed in the range of δ 111–156 ppm mdpi.comechemi.comrsc.org. Specific assignments for each carbon atom are usually determined through advanced NMR experiments and comparison with literature data for similar compounds nih.gov.
Fourier Transform-Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule by detecting characteristic vibrational frequencies.
Key absorption bands for 6-Nitro-1,3-benzothiazol-2-amine include:
N-H stretching (amine): ~3300–3400 cm⁻¹ researchgate.netrjpbcs.comijrpc.comiosrjournals.orgtandfonline.comsphinxsai.comacs.orgechemi.comresearchgate.net
Aromatic C-H stretching: ~3000–3100 cm⁻¹ researchgate.netrjpbcs.comijrpc.comiosrjournals.orgsphinxsai.com
C=N stretching (benzothiazole ring): ~1605–1644 cm⁻¹ researchgate.netrjpbcs.comijrpc.comiosrjournals.orgtandfonline.comsphinxsai.com
NO₂ stretching (asymmetric/symmetric): ~1509–1520 cm⁻¹ (asymmetric) and ~1307–1338 cm⁻¹ (symmetric) researchgate.netrjpbcs.comijrpc.comiosrjournals.orgacs.orgresearchgate.net
C-S stretching: ~1260–1264 cm⁻¹ researchgate.netijrpc.comsphinxsai.com
C-N stretching: ~1464–1485 cm⁻¹ researchgate.netijrpc.comtandfonline.comechemi.com
The presence of these specific bands confirms the existence of the amine, aromatic rings, imine, and nitro functional groups within the molecule sphinxsai.comresearchgate.netthermofisher.comchemicalbook.com.
UV-Vis spectroscopy analyzes the electronic transitions within the molecule, providing information about conjugated systems and chromophores. For 6-Nitro-1,3-benzothiazol-2-amine, UV-Vis absorption is typically observed in the range of 200–600 nm sphinxsai.com. The presence of the nitro group and the extended π-electron system of the benzothiazole moiety contributes to characteristic absorption maxima, which can be influenced by solvent polarity (bathochromic shifts) researchgate.net. Preliminary studies on related compounds have also been conducted .
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of its molecular weight and structural fragments.
Molecular Ion: The molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ for 6-Nitro-1,3-benzothiazol-2-amine is observed at m/z 195 or m/z 196.0175 , respectively nih.govmassbank.eu.
Key Fragments: Characteristic fragment ions observed in mass spectra include m/z 79.0211 (base peak) massbank.eu, and other significant fragments at m/z 57.9757 (100%), m/z 162.0311 (38.67%), m/z 148.0103 (36.59%), m/z 132.033 (21.23%), and m/z 115.0302 (15.54%) nih.gov. High-resolution mass spectrometry (HRMS) can provide precise mass measurements for accurate elemental composition determination.
Elemental Analysis and Chromatographic Purity Assessment
Elemental analysis confirms the empirical formula of the compound, while chromatography assesses its purity.
Thin Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of chemical reactions and to assess the purity of synthesized compounds. For 6-Nitro-1,3-benzothiazol-2-amine, TLC can be performed using mobile phases such as a mixture of Toluene: Ethyl acetate: formic acid (5:4:1) rjpbcs.com. Rf values for related compounds are reported in the range of 0.35–0.52 tandfonline.com, indicating the compound's retention characteristics under specific chromatographic conditions. TLC is crucial for optimizing purification steps, such as recrystallization, to obtain a highly pure sample.
Compound Name Table:
| Compound Name | EC Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Nitro-1,3-benzothiazol-2-amine | 280-735-3 | 6285-57-0 | C₇H₅N₃O₂S | 195.20 |
| 2-Amino-6-nitrobenzothiazole (B160904) | (Related) | 6285-57-0 | C₇H₅N₃O₂S | 195.20 |
| 6-Nitro-1,3-benzothiazol-2-amine | (Linked) | 83763-49-9 | C₇H₅N₃O₂S | 195.20 |
| 6-Nitro-1,3-benzothiazol-2-amine sulfate (B86663) | (Linked) | 83763-49-9 | C₁₄H₁₂N₆O₄S₂ | 412.40 |
Data Tables:
Table 3.1.1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 6-Nitro-1,3-benzothiazol-2-amine
| Proton Type | Chemical Shift Range (ppm) | Notes | Citation(s) |
| Aromatic Protons | 7.15–8.50 | Multiple signals, characteristic of the ring | researchgate.netrjpbcs.comnih.govmdpi.comijrpc.comiosrjournals.orgtandfonline.comsphinxsai.comacs.org |
| Amine (-NH₂) | 3.0–5.44 | Singlet, solvent-dependent | ijrpc.comsphinxsai.comechemi.com |
Table 3.1.2: Key FT-IR Absorption Bands (cm⁻¹) for 6-Nitro-1,3-benzothiazol-2-amine
| Functional Group / Vibration | Absorption Band (cm⁻¹) | Citation(s) |
| N-H Stretching (amine) | 3300–3400 | researchgate.netrjpbcs.comijrpc.comiosrjournals.orgtandfonline.comsphinxsai.comacs.orgechemi.comresearchgate.net |
| Aromatic C-H Stretching | 3000–3100 | researchgate.netrjpbcs.comijrpc.comiosrjournals.orgsphinxsai.com |
| C=N Stretching | 1605–1644 | researchgate.netrjpbcs.comijrpc.comiosrjournals.orgtandfonline.comsphinxsai.com |
| NO₂ Stretching (asym.) | 1509–1520 | researchgate.netrjpbcs.comijrpc.comiosrjournals.orgacs.orgresearchgate.net |
| NO₂ Stretching (sym.) | 1307–1338 | researchgate.netrjpbcs.comijrpc.comiosrjournals.orgacs.orgresearchgate.net |
| C-S Stretching | 1260–1264 | researchgate.netijrpc.comsphinxsai.com |
| C-N Stretching | 1464–1485 | researchgate.netijrpc.comtandfonline.comechemi.com |
Table 3.1.4: Key Mass Spectrometry Data for 6-Nitro-1,3-benzothiazol-2-amine
| Ion Type | m/z Value | Relative Intensity (%) | Citation(s) |
| [M+H]⁺ | 196.0175 | 2274224.75 | massbank.eu |
| M⁺ | 195 | (Not specified) | nih.gov |
| Fragment | 79.0211 | 100 | massbank.eu |
| Fragment | 57.9757 | 100 | nih.gov |
| Fragment | 162.0311 | 38.67 | nih.gov |
| Fragment | 148.0103 | 36.59 | nih.gov |
| Fragment | 132.033 | 21.23 | nih.gov |
| Fragment | 115.0302 | 15.54 | nih.gov |
Crystallographic Analysis and Solid-State Structure Determination
The chemical compound identified by the EINECS number 280-735-3 is Bis(6-nitrobenzothiazol-2-amine) sulphate , also known by its CAS number 83763-49-9. Understanding the crystallographic and solid-state structure of such compounds is fundamental for characterizing their physical properties, stability, and potential applications. Crystallographic analysis, typically employing X-ray diffraction techniques, provides detailed information about the arrangement of atoms in a crystal lattice, including unit cell dimensions, space group symmetry, and molecular conformation.
Extensive searches of the available scientific literature did not yield specific crystallographic data, such as unit cell parameters, space group, or atomic coordinates, directly for Bis(6-nitrobenzothiazol-2-amine) sulphate. Consequently, a data table detailing its precise solid-state structure cannot be generated based on the current findings.
However, studies have been conducted on the precursor molecule, 2-amino-6-nitrobenzothiazole (CAS: 6285-57-0), which forms the cationic component of the sulfate salt. The PubChem database lists crystal structure data for 2-amino-6-nitrobenzothiazole, referencing CCDC Number 174843 and associated Digital Object Identifiers (DOIs) nih.gov. This indicates that the solid-state structure of the free base has been determined through X-ray crystallography, providing insights into its molecular geometry and packing in the solid state. Furthermore, patent literature describes the existence of different crystalline modifications for 2-amino-6-nitrobenzothiazole, characterized by distinct Debye-Scherrer diffraction patterns, suggesting polymorphism in the free base google.com. While these findings pertain to the precursor and not the sulfate salt itself, they highlight the importance of crystallographic investigations for understanding the solid-state behavior of benzothiazole derivatives.
Due to the absence of specific crystallographic data for Bis(6-nitrobenzothiazol-2-amine) sulphate in the reviewed literature, a data table detailing its crystal structure parameters cannot be presented. Future research efforts focusing on single-crystal X-ray diffraction analysis of Bis(6-nitrobenzothiazol-2-amine) sulphate would be necessary to elucidate its precise solid-state structure.
Computational and Theoretical Investigations of Molecular Behavior
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed to study the electronic structure of molecules. It allows for the calculation of various molecular properties that are crucial for understanding chemical behavior.
DFT calculations, typically employing functionals such as B3LYP in conjunction with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p), cc-pVDZ), have been utilized to determine the optimized molecular geometry of 2-Amino-6-nitrobenzothiazole (B160904) researchgate.netroyalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgfigshare.comresearchgate.net. These optimizations yield precise values for bond lengths, bond angles, and dihedral angles, providing a fundamental understanding of the molecule's three-dimensional structure. Beyond geometry, these studies also explore other electronic properties:
Vibrational Frequencies: Calculations of harmonic vibrational frequencies aid in assigning experimental Infrared (IR) and Raman spectra, confirming the optimized structure and providing information about the molecule's vibrational modes researchgate.netresearchgate.net.
Dipole Moment and Polarisability: Parameters such as the electric dipole moment (μ), polarisability (α), and hyperpolarisability (β) are computed, offering insights into the molecule's response to external electric fields and its potential for nonlinear optical (NLO) applications researchgate.net.
Electronic Stability: The stability of the molecule is often assessed by analyzing the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netroyalsocietypublishing.orgresearchgate.net.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electron density distribution around a molecule, indicating regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. For 2-Amino-6-nitrobenzothiazole, MEP analysis reveals key aspects of its reactivity:
Identification of Reactive Sites: MEP maps highlight electron-rich areas (typically shown in red) and electron-deficient areas (typically shown in blue). Studies indicate that oxygen atoms in the nitro group and the sulfur atom in the benzothiazole (B30560) ring are often associated with negative potentials, suggesting sites for electrophilic attack. Conversely, hydrogen atoms of the amino group and certain carbon atoms may exhibit positive potentials, indicating sites susceptible to nucleophilic attack researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgfigshare.com.
Understanding Molecular Interactions: The distribution of electrostatic potential is critical for predicting how the molecule will interact with other molecules, including biological targets or solvent molecules royalsocietypublishing.orgfigshare.com.
Frontier Molecular Orbital (FMO) theory, particularly the analysis of HOMO and LUMO energies, is instrumental in understanding a molecule's electronic stability and reactivity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's electronic stability and its propensity for chemical reactions. A smaller gap generally suggests higher reactivity and potential for charge transfer researchgate.netroyalsocietypublishing.orgresearchgate.net. For 2-Amino-6-nitrobenzothiazole, these calculations help elucidate its electronic behavior and potential for participation in various chemical transformations researchgate.netroyalsocietypublishing.orgresearchgate.net.
Molecular Modeling for Ligand-Receptor Interactions and Conformational Studies
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are extensively used to investigate how molecules interact with biological targets, such as enzymes and receptors. For derivatives of 2-Amino-6-nitrobenzothiazole explored for medicinal applications, these studies are crucial:
Ligand-Protein Interactions: Molecular docking studies have been performed on derivatives of 2-Amino-6-nitrobenzothiazole, particularly in the context of enzyme inhibition (e.g., Monoamine Oxidase - MAO, Acetylcholinesterase - AChE) researchgate.netnih.govbohrium.commdpi.com. These simulations predict the binding poses of the ligands within the active sites of target proteins.
Stabilizing Interactions: The binding is often stabilized by various non-covalent interactions, including hydrogen bonds, π-π stacking between aromatic rings, and hydrophobic interactions, which are identified through these modeling studies researchgate.netnih.govmdpi.com.
Conformational Analysis: While not always detailed for the parent compound, molecular modeling can explore different stable conformations of a molecule, which is essential for understanding how it fits into a receptor binding site. Molecular dynamics simulations can further assess the stability of these ligand-protein complexes under physiological conditions researchgate.net.
Quantum Chemical Methods in Reaction Mechanism Elucidation
Quantum chemical methods, particularly DFT, are powerful tools for investigating reaction mechanisms by providing insights into transition states, activation energies, and reaction pathways.
Reactivity Analysis: DFT calculations are used to analyze chemical reactivity by examining properties derived from MEP and FMO calculations, which indicate potential reaction sites and the ease with which a molecule can undergo certain transformations royalsocietypublishing.orgfigshare.com.
Binding Energy Predictions: For metal complexes derived from 2-Amino-6-nitrobenzothiazole, DFT has been employed to predict ligand-metal binding energies, correlating these with experimental observations and understanding the electronic effects of chelation .
Tautomeric Equilibria: Quantum chemical calculations have also been used to study tautomeric equilibria, such as the thiol-thione tautomerism in related benzothiazole derivatives, determining the more stable tautomeric form based on calculated energies .
Compound List
2-Amino-6-nitrobenzothiazole sulfate (B86663) (EINECS 280-735-3)
2-Amino-6-nitrobenzothiazole (CAS 6285-57-0)
2-Amino-6-fluorobenzothiazole
2-Mercapto-6-nitrobenzothiazole
2-Amino-4-hydroxyethylaminoanisole sulfate (EINECS 280-734-8)
Biological Mechanisms and Structure Activity Relationship Sar Studies
Investigation of Enzyme Inhibition Mechanisms
Benzothiazole (B30560) derivatives have demonstrated inhibitory effects on several key enzymes implicated in neurological disorders.
Monoamine oxidases (MAOs) are crucial enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO-A and MAO-B are of interest for treating conditions such as depression, anxiety, Parkinson's disease, and Alzheimer's disease tandfonline.comnih.gov. Several benzothiazole derivatives have been synthesized and evaluated for their MAO inhibitory potential.
Potency and Selectivity: Studies have indicated that benzothiazole derivatives can be potent and selective inhibitors of human MAO-B nih.govresearchgate.net. For instance, one study reported that certain benzothiazole derivatives exhibited IC50 values below 0.017 µM against MAO-B, with the most potent compound (4d) showing an IC50 of 0.0046 µM researchgate.net. Another derivative, compound 3e, demonstrated significant MAO-B inhibitory activity with an IC50 value of 0.060 µM nih.gov. Some compounds have also shown inhibitory activity against MAO-A, with compound 6 [N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide] being noted as a potent MAO-A inhibitor (IC50 = 0.42 ± 0.003 µM) researchgate.net.
Kinetic studies are essential for understanding how inhibitors interact with their target enzymes. For benzothiazole derivatives, kinetic analyses have revealed different modes of inhibition.
Competitive Inhibition: Some benzothiazole derivatives have been found to exhibit competitive-type reversible inhibition against MAO-A and MAO-B researchgate.net. For example, compound 13aR was indicated to bind in the MAO-A active site via a "tight-binding inhibition" mode researchgate.net. Similarly, compound 3h, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, showed competitive and reversible MAO-B inhibition nih.gov. Kinetic studies using Lineweaver-Burk graphs have also been employed to determine the mechanism of inhibition, confirming competitive binding for certain compounds nih.gov.
Molecular docking studies and binding pose analyses are used to elucidate the interactions between benzothiazole derivatives and the active sites of MAO enzymes.
Key Interactions: Docking studies have revealed that benzothiazole derivatives can bind within the substrate cavity space of MAO-B. The heteroaryl residue of these molecules often localizes in the entrance cavity, with nitrogen atoms in the linker stabilizing interactions through hydrogen bonds with amino acid residues in the enzyme's active site nih.gov. For instance, the binding pose of compound 13aR was analyzed to rationalize its biological results, highlighting the importance of π-π stacking and hydrogen bond interactions for stabilizing virtual ligand-protein complexes researchgate.net. In another study, compound M13, a benzothiazolone derivative, was predicted to form a hydrogen bond with the backbone carbonyl group of Ser287 of BChE via its methoxy (B1213986) indole (B1671886) moiety and engage in π-π interactions with the side chain of Trp82 mdpi.com.
Acetylcholinesterase (AChE) is another critical enzyme targeted in the treatment of Alzheimer's disease (AD), as its inhibition increases acetylcholine (B1216132) levels in the brain mdpi.comnih.gov. Benzothiazole derivatives have also shown promise as AChE inhibitors.
Inhibitory Activity: Various benzothiazole derivatives have been synthesized and evaluated for their AChE inhibitory potential mdpi.comnih.govacs.org. Some derivatives have demonstrated significant AChE inhibition, with IC50 values comparable to established drugs like donepezil (B133215) mdpi.comacs.org. For example, compound I showed strong activity against AChE at a concentration of 23.4 ± 1.1 nM acs.org. Other synthesized benzothiazole derivatives, such as compounds 6d and 6f, exhibited AChE inhibitory activity with IC50 values of 32.00 and 25.33 μg/mL, respectively acs.org. Research has also focused on benzothiazole derivatives bearing piperazine (B1678402) and thiocarbamate moieties, with some showing comparable inhibitory effects to donepezil nih.gov.
Monoamine Oxidase (MAO) Inhibition Studies (MAO-A and MAO-B)
Mechanistic Studies of Antimicrobial Action
Benzothiazole derivatives are also recognized for their broad-spectrum antimicrobial activities, including antibacterial effects researchgate.netresearchgate.netnih.gov.
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Benzothiazole derivatives have emerged as a promising scaffold for this purpose, acting through various mechanisms.
Inhibition of Bacterial Enzymes: Benzothiazole derivatives have been reported to exert their antibacterial effects by inhibiting essential bacterial enzymes. These include dihydroorotase, DNA gyrase, uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate (B1496061) synthase, and tyrosine kinase researchgate.netnih.govnih.gov. For instance, docking studies suggest that inhibition of E. coli MurB might be a mechanism for the antibacterial activity of some benzothiazole derivatives mdpi.com.
Spectrum of Activity: Various synthesized benzothiazole derivatives have demonstrated moderate to high antibacterial efficacy against different bacterial strains researchgate.netresearchgate.netmdpi.com. Compound 2j, for example, showed potent antibacterial activity against Escherichia coli with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values in the range of 0.23–0.94 mg/mL and 0.47–1.88 mg/mL, respectively mdpi.com. Another study reported that compound 41c exhibited excellent antibacterial activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin (B1669076) nih.gov. Some benzothiazole-based azo compounds also displayed notable antibacterial activity researchgate.net.
Compound List
Bis(6-nitrobenzothiazol-2-amine) sulphate (EC 280-735-3)
Donepezil
Compound I
Compound J
Compound K
Compound L
Compound 6d
Compound 6f
Compound 31
Compound 6
Compound 4d
Compound 5e
Compound 4e
Compound 4f
Compound 2j
Compound 2k
Compound 15a
Compound 4a-f
Compound 2d
Compound 2b
Compound 2e
Compound 2g
Compound 2k
Compound 8
Compound 41c
Compound 133
Compound 4b
Compound M13
Compound M2
Compound 3a
Compound 3b
Compound 3h
Compound 3e
Compound B24
Antifungal Activity Investigations
2,4,6-Trichloroaniline has demonstrated toxicity towards various fungi, impacting their growth. Studies have explored the antifungal activity of derivatives synthesized from related trichloroanilines, showing some efficacy against fungal pathogens researchgate.net. However, detailed investigations into the specific mechanisms of antifungal action or structure-activity relationships for 2,4,6-Trichloroaniline itself are limited in the readily available scientific literature. Its effects are generally categorized under general toxicity to fungal organisms.
Antioxidant Activity Evaluation Methods
There is a lack of scientific literature that evaluates 2,4,6-Trichloroaniline for antioxidant activity. Antioxidant compounds are known for their ability to neutralize free radicals and protect cells from oxidative damage researchgate.netnih.gov. Chlorinated aromatic compounds, in general, are not typically associated with significant antioxidant properties. Instead, they are often studied for their potential pro-oxidant effects or their persistence in the environment. Standard evaluation methods for antioxidant activity include assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power) researchgate.netnih.govugm.ac.id. However, no studies were found that applied these or other methods to assess the antioxidant capacity of 2,4,6-Trichloroaniline.
Data Tables
Due to the limited availability of specific quantitative data for the biological mechanisms outlined, particularly in the context of beneficial activities, detailed data tables for these sections cannot be generated. The available information primarily describes the general toxicity of 2,4,6-Trichloroaniline.
Table 1: General Antimicrobial Activity of 2,4,6-Trichloroaniline
| Target Organism | Observed Effect | Concentration/Conditions | Reference |
| Bacteria (e.g., E. coli, Bacillus spp.) | Growth inhibition/Toxicity | General toxicity, MIC values not specified for specific mechanisms | nbinno.comtsijournals.com |
| Fungi (e.g., Fusarium oxysporum, Rhizoctonia bataticola) | Growth inhibition/Toxicity | Various concentrations tested (e.g., 250, 500, 1000 ppm for a derivative) | researchgate.nettsijournals.commade-in-china.com |
Note: The data presented here reflects general antimicrobial toxicity rather than specific mechanisms of beneficial inhibition as requested in the outline. Specific MIC values for 2,4,6-Trichloroaniline in relation to these mechanisms were not found in the literature.
Compound List
2,4,6-Trichloroaniline
Aniline
2,4,5-Trichloroaniline
3,4,5-Trichloroaniline
2,4-Dichloroaniline
2,4,6-Tribromoaniline
2,4,6-Trichlorophenol
2,4,6-Trichloroanisole
Environmental Degradation Pathways and Remediation Approaches
Voltammetric Studies for Electrochemical Degradation Pathways
Electrochemical techniques, particularly voltammetry, offer powerful tools for investigating the redox behavior and degradation mechanisms of nitroaromatic compounds uchile.clscielo.br. These methods allow for the study of electron transfer processes, the generation of reactive intermediates, and the kinetics of degradation reactions.
The electrochemical reduction of the nitro group (-NO2) in nitroaromatic compounds is a well-studied phenomenon. This process typically involves the stepwise transfer of electrons, often leading to the formation of a nitro radical anion (R-NO2•⁻) as a key intermediate uchile.clscielo.br. This radical anion can then undergo further reduction or chemical reactions. For instance, the reduction of nitrobenzene (B124822) in electrochemical systems has demonstrated complete elimination of the pollutant, with factors such as applied current density, electrode distance, and initial concentration significantly influencing the degradation rate mdpi.com. Studies on other nitro-heterocyclic compounds have shown that the nitro group can accept up to six electrons, ultimately leading to the formation of amine derivatives scielo.br. Voltammetric studies can elucidate these complex reaction mechanisms, including the potential for EC (electrochemical-chemical) pathways where a chemical step follows the electron transfer scielo.br.
While specific voltammetric studies detailing the electrochemical degradation of 6-Nitro-1,3-benzothiazol-2-amine are limited in the provided literature, the general principles observed for other nitroaromatic compounds suggest that electrochemical oxidation or reduction could be viable pathways for its transformation. Electrochemical oxidation, for example, has been explored for other benzothiazole (B30560) derivatives, indicating the potential for breaking down the aromatic structure and associated functional groups nih.govresearchgate.net.
Chemical Transformation and Degradation Mechanisms of Nitro Compounds
The chemical transformations of nitroaromatic compounds are largely dictated by the reactivity of the nitro group and the aromatic ring. The electron-withdrawing nature of the nitro group often renders the aromatic ring less susceptible to electrophilic attack but can activate it towards nucleophilic substitution under certain conditions.
Reduction of Nitroaromatic Compounds to Arylamines
One of the most significant chemical transformations for nitroaromatic compounds is the reduction of the nitro group to an amino group, forming arylamines researchgate.netuchile.cldoi.org. This process is central to many degradation and remediation strategies. For 6-Nitro-1,3-benzothiazol-2-amine, this transformation involves converting the -NO2 group at the 6-position of the benzothiazole ring into an -NH2 group, yielding 2,6-diaminobenzothiazole .
This reduction can be achieved through various chemical methods. For instance, reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid, are effective . More contemporary methods have demonstrated rapid and chemoselective reduction of aromatic nitro compounds to their corresponding anilines using reagents like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a base, achieving high yields in short reaction times doi.org.
In biological systems, microorganisms play a vital role in the degradation of nitroaromatic compounds, often employing enzymes such as nitroreductases, monooxygenases, and dioxygenases to facilitate the reduction of the nitro group researchgate.netmdpi.com. The extent of degradation can be influenced by the number of nitro groups present on the aromatic ring mdpi.com.
Strategies for Mitigating Environmental Persistence of Related Nitroarenes
The environmental persistence of nitroaromatic compounds, including 6-Nitro-1,3-benzothiazol-2-amine, poses significant challenges due to their recalcitrance and potential toxicity researchgate.netacs.org. Effective remediation strategies aim to transform these compounds into less harmful or more easily degradable substances.
Biological Treatment (Bioremediation) : Microorganisms capable of degrading nitroaromatic compounds are a cornerstone of bioremediation efforts researchgate.netmdpi.com. Bacteria, fungi, and yeasts can utilize specific enzymes, such as nitroreductases, to reduce the nitro group, initiating the degradation cascade mdpi.com. While specific microbial degradation pathways for 6-Nitro-1,3-benzothiazol-2-amine are not detailed, related benzothiazoles are known to be poorly biodegradable and can adsorb to cell membranes, leading to bioaccumulation acs.orgnih.gov. However, microbial electrolysis cells (MECs) have shown promise in enhancing the degradation efficiency of benzothiazoles, offering a more sustainable approach than conventional biological treatments nih.gov.
Physicochemical Treatment Methods :
Electrochemical Oxidation/Reduction : As discussed in Section 6.1, electrochemical methods can directly degrade nitroaromatic compounds by oxidizing or reducing them, often leading to the formation of less toxic intermediates or complete mineralization scielo.brmdpi.com.
Advanced Oxidation Processes (AOPs) : Processes involving strong oxidants like ozone or activated persulfate (PDS) can degrade recalcitrant organic pollutants. For instance, the oxidation of benzothiazole using ozone, sometimes in combination with activated carbon adsorption, has been investigated as an advanced treatment method nih.govnih.gov.
Chemical Reduction : The use of chemical reducing agents, such as zero-valent iron nanoparticles (NZVI), can effectively reduce nitroaromatic compounds to their corresponding amines researchgate.net. This transformation can render the compounds less toxic and more amenable to further degradation.
Adsorption : Adsorbent materials, such as activated carbon, can be employed to remove nitroaromatic compounds from wastewater streams by physically binding them to the adsorbent surface nih.gov.
It is important to note that during the degradation of nitroaromatic compounds, intermediate transformation products can sometimes be more toxic than the parent compound, a challenge that requires careful consideration in remediation design acs.org.
Advanced Applications in Chemical Research
Role as Model Analytes in Electrochemical Research
2-Amino-6-nitrobenzothiazole (B160904) has been identified as a suitable model analyte for the voltammetric determination of electrochemically reducible organic substances. sigmaaldrich.comsigmaaldrich.com The presence of the easily reducible nitro group provides a distinct electrochemical signature, making it an ideal compound for developing and validating new electrochemical sensing methods.
Research into its electrochemical properties has demonstrated its utility in various voltammetric techniques. The voltammetric behavior of 2-Amino-6-nitrobenzothiazole has been systematically investigated using methods such as direct current voltammetry and differential pulse voltammetry. sigmaaldrich.com These studies help in understanding the reduction mechanisms of nitroaromatic compounds and in optimizing parameters for sensitive and selective detection.
Table 1: Electrochemical Research Applications of 2-Amino-6-nitrobenzothiazole
| Research Area | Technique Used | Finding/Application | Reference(s) |
|---|---|---|---|
| Model Analyte Studies | Voltammetry | Serves as a standard for methods determining electrochemically reducible organic compounds. | sigmaaldrich.comsigmaaldrich.com |
Utility in the Development of Optical Materials
The electronic structure of 2-Amino-6-nitrobenzothiazole makes it a valuable building block for materials with interesting optical properties, particularly in the field of nonlinear optics (NLO).
The compound is utilized in the preparation of push-pull nonlinear optical (NLO) chromophores. sigmaaldrich.comsigmaaldrich.com In these systems, the benzothiazole (B30560) ring, particularly when functionalized with an electron-withdrawing nitro group, can act as an effective acceptor. The amino group can be modified or linked to a donor moiety, creating a D-π-A (Donor-π-Acceptor) structure. This architecture facilitates intramolecular charge transfer (ICT), a key requirement for second-order NLO activity.
For instance, derivatives like 2-(p-donor-styryl)-6-nitrobenzothiazole have been investigated as promising chromophores due to their high nonlinearities. researchgate.net Furthermore, Schiff bases derived from 2-Amino-6-nitrobenzothiazole and various aromatic aldehydes, along with their transition metal complexes, have been synthesized and tested for their NLO properties. researchgate.net
Table 2: Application in Nonlinear Optical (NLO) Material Synthesis
| Chromophore Type | Key Structural Feature | Investigated Property | Reference(s) |
|---|---|---|---|
| Push-Pull Chromophores | Thiazole (B1198619) and benzothiazole acceptors | Second-order NLO properties | sigmaaldrich.comsigmaaldrich.com |
| Bisbenzothiazole Structures | 6-nitro-6′-piperidyl-2,2′-bisbenzothiazole | NLO and redox properties | researchgate.net |
Research into Dye Synthesis Intermediates via Diazotization Reactions
2-Amino-6-nitrobenzothiazole is a well-established intermediate in the synthesis of azo dyes. google.com The primary aromatic amino group on the benzothiazole ring can be readily converted into a diazonium salt through a diazotization reaction, typically by treatment with nitrous acid at low temperatures. sigmaaldrich.comsigmaaldrich.com
This resulting diazonium salt is an electrophilic species that can then be coupled with various electron-rich aromatic compounds (coupling components) such as phenols or anilines to form brightly colored azo dyes. researchgate.net The specific color and properties of the final dye are determined by the molecular structure of both the diazo component (derived from 2-Amino-6-nitrobenzothiazole) and the coupling component. Its use as a precursor for valuable azo dyestuffs has been noted in patent literature. google.com
A specific example includes the preparation of the heterocyclic azo dye 2-[(6-Nitro-2-benzothiazolyl)azo]–pyrogallol (6-NO2BTAPg), which was synthesized via the coupling reaction of the diazonium salt of 2-Amino-6-nitrobenzothiazole with pyrogallol. researchgate.net
Exploration as Building Blocks for Complex Heterocyclic Systems
Beyond dye synthesis, 2-Amino-6-nitrobenzothiazole serves as a versatile starting material for constructing more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The inherent reactivity of its amino group allows for its incorporation into larger, multi-ring structures.
Researchers have used this compound to synthesize:
Pyrazole (B372694) Derivatives: It is a precursor in the synthesis of complex amide derivatives containing both pyrazole and benzothiazole rings, such as 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide. sigmaaldrich.comsigmaaldrich.com
Hydrazones: A series of extended hydrazones derived from 2-Amino-6-nitrobenzothiazole have been designed and synthesized, showing inhibitory activity against monoamine oxidase (MAO), indicating potential applications in neuropharmacology. nih.gov
Schiff Bases and Fused Systems: The amino group readily undergoes condensation with aldehydes to form Schiff bases, which can be starting points for further cyclization reactions or used as ligands for metal complexes. researchgate.netnih.gov
This utility highlights the role of 2-Amino-6-nitrobenzothiazole as a foundational scaffold for building molecular complexity.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Bis(6-nitrobenzothiazol-2-amine) sulphate |
| 2-Amino-6-nitrobenzothiazole |
| 2-(p-donor-styryl)-6-nitrobenzothiazole |
| 2-[(6-Nitro-2-benzothiazolyl)azo]–pyrogallol |
| 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide |
| Pyrogallol |
Q & A
Q. How should researchers document negative or inconclusive results related to this compound?
- Methodological Answer : Publish negative findings in dedicated repositories (e.g., Figshare, Negative Results Journal). Include detailed experimental logs and raw data to contextualize limitations. Use Bayesian statistics to quantify the probability of hypotheses being false despite inconclusive evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
